molecular formula C22H20O5 B4083640 4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B4083640
M. Wt: 364.4 g/mol
InChI Key: CXVRDBSJHLTXBR-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group and an oxocyclohexyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, cyclohexanone, and chromen-2-one derivatives.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxyphenol with cyclohexanone under acidic or basic conditions to form 4-(4-methoxyphenyl)cyclohexanone.

    Cyclization: The intermediate is then subjected to cyclization with chromen-2-one under specific reaction conditions, such as the presence of a catalyst and controlled temperature, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities.

    Material Science: It is explored for its potential use in the development of novel materials with specific optical and electronic properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial significance.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds such as 4-methoxyphenyl isocyanate and 4-methoxyphenyl acetate share structural similarities with 4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one.

    Chromen-2-one derivatives: Other chromen-2-one derivatives, such as coumarins and flavonoids, have similar core structures but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and application in various scientific fields.

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-25-15-8-6-14(7-9-15)18-13-22(24)27-21-12-16(10-11-17(18)21)26-20-5-3-2-4-19(20)23/h6-13,20H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVRDBSJHLTXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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